3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide
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Overview
Description
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound with the molecular formula C17H17FN2O4. It is a derivative of benzamide, characterized by the presence of a butoxy group, a fluoro group, and a nitro group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the meta position relative to the fluoro group.
Butoxylation: The nitro-fluoroaniline is then reacted with butyl bromide in the presence of a base to introduce the butoxy group.
Amidation: Finally, the butoxy-nitro-fluoroaniline is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid for nitration, butyl bromide for butoxylation, and benzoyl chloride for amidation .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 3-butoxy-N-{4-fluoro-3-aminophenyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-butoxybenzoic acid and 4-fluoro-3-nitroaniline.
Scientific Research Applications
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group enhances the compound’s stability and bioavailability. The butoxy group increases the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-{4-chloro-3-nitrophenyl}benzamide
- 3-butoxy-N-{4-bromo-3-nitrophenyl}benzamide
- 3-butoxy-N-{4-iodo-3-nitrophenyl}benzamide
Uniqueness
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17FN2O4 |
---|---|
Molecular Weight |
332.33g/mol |
IUPAC Name |
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O4/c1-2-3-9-24-14-6-4-5-12(10-14)17(21)19-13-7-8-15(18)16(11-13)20(22)23/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) |
InChI Key |
ZYUMFSMRBAQCPU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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